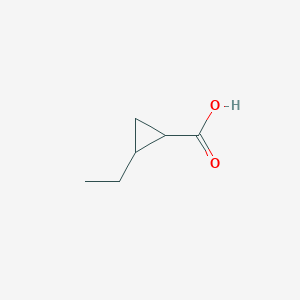

2-Ethylcyclopropane-1-carboxylic acid

描述

2-Ethylcyclopropane-1-carboxylic acid (CAS: 68850-10-2) is a cyclopropane derivative characterized by an ethyl substituent at the C2 position and a carboxylic acid group at C1. Its molecular formula is C₆H₁₀O₂ (MW: 114.14 g/mol), and it is typically stored under dry, room-temperature conditions . The compound is classified as corrosive (GHS Hazard Statement H314) and requires careful handling due to risks of skin/eye damage .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylcyclopropane-1-carboxylic acid can be achieved through several methods, including:

-

Cyclopropanation of Alkenes: : One common method involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For example, the reaction of ethyl diazoacetate with an alkene in the presence of a catalyst such as rhodium or copper can yield the desired cyclopropane derivative .

-

Grignard Reagents: : Another approach involves the use of Grignard reagents. The reaction of ethylmagnesium bromide with cyclopropanecarboxylic acid chloride can produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst, temperature, and reaction time are critical factors in the industrial synthesis process.

化学反应分析

Types of Reactions

2-Ethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce alcohols.

科学研究应用

Applications in Organic Synthesis

2-Ethylcyclopropane-1-carboxylic acid serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

- Cycloaddition Reactions : The compound can undergo cycloaddition reactions, which are useful for forming complex cyclic structures.

- Functionalization : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Agrochemical Applications

In the field of agriculture, this compound has been explored for its potential use as a plant growth regulator. Studies indicate that compounds with similar structures can influence ethylene production in plants, which is crucial for various physiological processes such as fruit ripening and stress responses.

Case Study: Ethylene Production Enhancement

Research has shown that derivatives of cyclopropane carboxylic acids can enhance ethylene production in plants. For instance, studies involving Arabidopsis thaliana demonstrated that certain carboxylic acids could stimulate ethylene responses, suggesting potential applications for this compound in horticulture to improve crop yields and quality .

Potential Therapeutic Uses

Emerging research indicates that this compound may have therapeutic applications due to its structural similarity to other biologically active compounds. Investigations into its effects on biological systems are ongoing, particularly regarding its role in modulating metabolic pathways associated with diseases.

Case Study: Metabolic Pathway Modulation

A study highlighted the potential of cyclopropane derivatives to influence metabolic pathways related to lipid metabolism. The implications for drug development are significant, as these compounds could lead to new treatments for metabolic disorders .

作用机制

The mechanism of action of 2-ethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions can influence the compound’s reactivity and biological activity.

相似化合物的比较

Comparison with Structurally Similar Cyclopropane Carboxylic Acids

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure: Features an amino (-NH₂) group at C1 instead of a carboxylic acid.

- Role : ACC is a key ethylene biosynthesis precursor in plants, regulated by enzymes like ACC synthase (ACS) and ACC oxidase (ACO) .

- Physicochemical Properties: Higher polarity than 2-ethylcyclopropane-1-carboxylic acid due to the amino group. Directly involved in stress-responsive ethylene signaling pathways .

- Applications : Used to study plant senescence, fruit ripening, and stress responses .

Comparison :

- Bioactivity: Unlike ACC, this compound lacks direct evidence of ethylene-related activity. The ethyl group may reduce enzyme binding affinity compared to ACC’s amino group, which is critical for ACO2 interactions .

- Solubility : The hydrophobic ethyl group in this compound likely decreases water solubility relative to ACC.

(E)-1-Chloro-2-phenylcyclopropane-1-carboxylic Acid

- Structure : Chlorine and phenyl substituents at C1 and C2, respectively.

- Role : Acts as an ethylene biosynthesis inhibitor via competitive binding to ACO2 .

- Physicochemical Properties :

- Higher molecular weight (C₁₀H₉ClO₂; MW: 196.63 g/mol) due to aromatic and halogen substituents.

- Enhanced steric hindrance compared to this compound.

Comparison :

- Enzyme Interaction : Molecular docking studies show that the phenyl group in (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid enhances hydrophobic interactions with ACO2’s active site, a feature absent in the ethyl-substituted analog .

Cyclopropanecarboxylic Acid

- Properties :

Comparison :

- Acidity : The electron-donating ethyl group in this compound slightly reduces acidity relative to the parent compound.

- Applications : Cyclopropanecarboxylic acid is more versatile in synthesis due to its simplicity, whereas the ethyl derivative’s steric effects limit its utility .

2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic Acid

- Structure : Branched substituents (ethyl and isopropyl) at C2 (C₉H₁₆O₂; MW: 156.22 g/mol) .

- Properties: Increased hydrophobicity and steric bulk compared to this compound. Potential for unique packing in crystalline phases due to branching.

Comparison :

- Reactivity : Branched substituents may hinder reactions at the carboxylic acid group, unlike the linear ethyl chain in this compound.

生物活性

2-Ethylcyclopropane-1-carboxylic acid (ECA) is a cyclopropane derivative known for its unique structural properties, which include a cyclopropane ring and a carboxylic acid functional group. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and plant biology. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and agrochemicals.

ECA has the molecular formula and can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions can modify its structure and potentially enhance its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 100.12 g/mol |

| Functional Groups | Carboxylic acid, Cyclopropane |

The mechanism of action of ECA is primarily attributed to its carboxylic acid group, which can participate in hydrogen bonding and electrostatic interactions with biological targets. The cyclopropane ring may undergo ring-opening reactions under specific conditions, influencing the compound's reactivity and biological interactions.

Plant Biology

ECA plays a role in plant physiology, particularly in ethylene biosynthesis. Ethylene is a crucial plant hormone involved in regulating growth and responses to environmental stressors. ECA acts as an intermediate in the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), which is directly converted to ethylene by the enzyme ACC oxidase. Studies have shown that ECA can influence the production of ethylene in various plant species, thereby affecting their growth patterns and stress responses .

Enzyme Interaction

Research indicates that ECA may interact with specific enzymes involved in metabolic pathways. For example, it has been suggested that ECA can serve as a substrate for enzymes that catalyze reactions related to amino acid metabolism. This interaction could lead to the modulation of metabolic processes within organisms .

Study on Ethylene Production

In a study examining the effects of ECA on ethylene production in Arabidopsis thaliana, researchers found that exogenous application of ECA significantly increased ethylene levels compared to control groups. This increase was linked to enhanced growth responses under stress conditions, demonstrating ECA's potential as a growth regulator in plants .

Pharmacological Potential

ECA's structural similarities to other biologically active compounds suggest potential pharmacological applications. For instance, derivatives of cyclopropane carboxylic acids have been explored as inhibitors of specific enzyme classes, including those involved in cancer and infectious diseases. Research is ongoing to evaluate the efficacy of ECA derivatives as therapeutic agents .

Summary of Biological Activities

A summary table detailing the biological activities associated with ECA is presented below:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethylcyclopropane-1-carboxylic acid, and how can purity be maximized?

- Methodology :

- Cyclopropanation : Start with α,β-unsaturated ester precursors (e.g., ethyl acrylate derivatives) and employ Simmons–Smith reagents (e.g., Zn-Cu/CH₂I₂) or transition-metal-catalyzed cyclopropanation. Control steric hindrance by adjusting substituents .

- Functionalization : Post-cyclopropanation, hydrolyze the ester to the carboxylic acid using NaOH/H₂O under reflux, followed by acidification (HCl) to precipitate the product .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Analytical Techniques :

- NMR : Use ¹H/¹³C NMR to confirm cyclopropane ring integrity (characteristic coupling constants, e.g., J = 5–10 Hz for adjacent protons) and substituent positions .

- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis, as demonstrated for similar cyclopropane-carboxylic acids in Zhang et al. (2004) .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) to confirm functional groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture .

- Waste Disposal : Neutralize with bicarbonate before incineration or delegate to certified chemical waste handlers, as outlined for structurally related cyclopropane acids .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks .

Advanced Research Questions

Q. How do substituent effects (e.g., ethyl vs. methyl groups) on the cyclopropane ring influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Steric Effects : Ethyl groups increase steric hindrance, slowing nucleophilic attacks but stabilizing transition states in ring-opening reactions (e.g., Rh-catalyzed additions) .

- Electronic Effects : Electron-withdrawing carboxylic acid groups polarize the cyclopropane ring, enhancing susceptibility to electrophilic reagents. Compare kinetics via DFT calculations or Hammett plots .

Q. What strategies resolve contradictions in reported biological activity data for cyclopropane-carboxylic acid derivatives?

- Data Analysis Framework :

- Source Validation : Cross-reference studies using identical purity standards (e.g., ≥95% by HPLC) and synthetic routes to exclude batch variability .

- Assay Conditions : Re-evaluate bioactivity under controlled parameters (pH, temperature, solvent composition). For example, enzymatic inhibition assays (ACC oxidase) require strict CO₂/O₂ ratios, as in Zhou et al. (2002) .

- Structural Confounds : Use computational docking (AutoDock Vina) to assess binding poses and rule out false positives from impurities .

Q. How can the stability of this compound be quantified under varying pH and temperature conditions?

- Methodology :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 48–72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., ring-opened dicarboxylic acids) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life at 25°C. For cyclopropane derivatives, activation energy (Eₐ) typically ranges 50–80 kJ/mol .

Q. What role does stereochemistry play in the catalytic hydrogenation of this compound derivatives?

- Experimental Approach :

- Chiral Catalysts : Use Pd/C with chiral modifiers (e.g., cinchona alkaloids) to hydrogenate cyclopropane rings while preserving enantiomeric excess. Analyze products via chiral HPLC .

- Steric vs. Electronic Control : Compare hydrogenation rates of cis/trans isomers. Ethyl substituents may shield one face of the ring, favoring syn addition .

Q. Methodological Resources

属性

IUPAC Name |

2-ethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZWQTAIJWQNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。